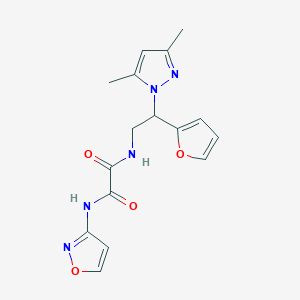

![molecular formula C6H9N3O B2668767 N-[(1H-pyrazol-3-yl)methyl]acetamide CAS No. 90030-58-3](/img/structure/B2668767.png)

N-[(1H-pyrazol-3-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

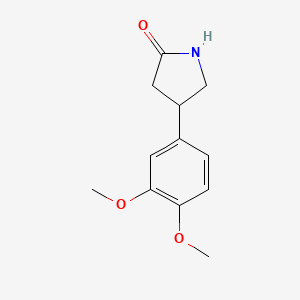

“N-[(1H-pyrazol-3-yl)methyl]acetamide” is a multi-constituent substance with the molecular formula C7H11N3O . It is also known by the trade name MPA .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, Ullmann-type reactions, which are copper-catalyzed reactions with various precursors, acyl-heteroarylamines, or pyrazoles, have been used for pharmacomodulation . These reactions offer new disconnection approaches to compounds of interest and allow C to N bioisosteric replacements .Chemical Reactions Analysis

Ullmann-type reactions have been used in the synthesis of similar compounds . These reactions are becoming a major tool in medicinal chemistry . They offer new disconnection approaches to compounds of interest and allow C to N bioisosteric replacements .Scientific Research Applications

- Pyrazole derivatives have shown promise as potential antituberculosis agents. Researchers explore their efficacy against Mycobacterium tuberculosis, aiming to develop novel drugs for tuberculosis treatment .

- N-[(1H-pyrazol-3-yl)methyl]acetamide derivatives exhibit antimicrobial activity. Scientists investigate their effectiveness against various bacterial and fungal pathogens .

- The pyrazole moiety has anti-inflammatory properties. Researchers study derivatives of N-[(1H-pyrazol-3-yl)methyl]acetamide to develop anti-inflammatory drugs .

- Pyrazole derivatives have been explored as potential anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis is an active area of research .

- Scientists investigate N-[(1H-pyrazol-3-yl)methyl]acetamide derivatives for their potential in managing diabetes. These compounds may modulate glucose metabolism or insulin signaling pathways .

- Interestingly, N-[(1H-pyrazol-3-yl)methyl]acetamide derivatives have also been evaluated as flavoring substances. Their sensory properties and safety are studied for potential use in food products .

Antituberculosis Agents

Antimicrobial Properties

Anti-Inflammatory Agents

Anticancer Potential

Antidiabetic Compounds

Flavoring Substances

properties

IUPAC Name |

N-(1H-pyrazol-5-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-5(10)7-4-6-2-3-8-9-6/h2-3H,4H2,1H3,(H,7,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXHZYNNJKUBPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1H-pyrazol-3-yl)methyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2668686.png)

![3-(3,5-dimethylphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2668689.png)

![2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-7-yl]acetamide](/img/structure/B2668693.png)

![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide](/img/structure/B2668695.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea](/img/structure/B2668704.png)

![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2668706.png)

![1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2668707.png)